

physicochemical properties of 1,2-Propanediol, 1-acetate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,2-Propanediol, 1-acetate

Cat. No.: B1347051

[Get Quote](#)

An In-depth Technical Guide to the Physicochemical Properties of **1,2-Propanediol, 1-acetate**

Introduction

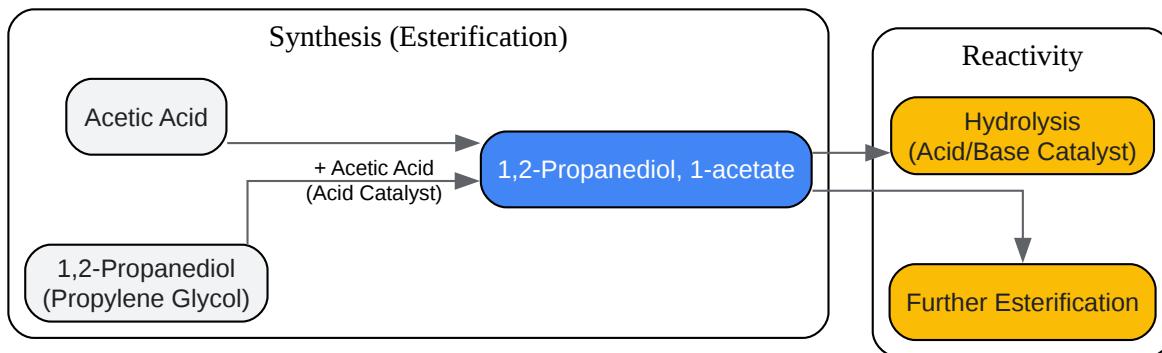
1,2-Propanediol, 1-acetate, also known by synonyms such as 2-hydroxypropyl acetate and propylene glycol 1-acetate, is an organic ester with the chemical formula C5H10O3.^{[1][2]} This colorless, hygroscopic liquid is a valuable and versatile solvent used in various research and industrial applications, including coatings, inks, adhesives, and cleaning agents.^[2] Its significance is underscored by its role as a key chemical intermediate in organic synthesis.^[2] The compound's bifunctional nature, possessing both a hydroxyl and an acetate group, imparts unique chemical properties and reactivity.^[1] This guide provides a comprehensive overview of the core physicochemical properties of **1,2-Propanediol, 1-acetate**, intended for researchers, scientists, and professionals in drug development.

Chemical Identity

Proper identification is crucial for the safe handling and application of chemical compounds. The following table summarizes the key identifiers for **1,2-Propanediol, 1-acetate**.

Identifier	Value
CAS Number	627-69-0 [1] [2] [3]
IUPAC Name	2-hydroxypropyl acetate [1] [2]
Molecular Formula	C5H10O3 [1] [2] [3] [4]
Molecular Weight	118.13 g/mol [1] [2] [3]
SMILES	CC(COC(=O)C)O [1]
InChI Key	PPPFYBPQAPISCT-UHFFFAOYSA-N [1] [2]

Physicochemical Properties


The physical and chemical properties of **1,2-Propanediol, 1-acetate** dictate its behavior and suitability for various applications. These properties are summarized in the table below.

Property	Value
Physical State	Colorless liquid [1] [2]
Boiling Point	191°C at 760 mmHg [4]
Density	1.05 g/cm³ [4]
Refractive Index	1.42 [4]
Vapor Pressure	0.142 mmHg at 25°C [4]
Flash Point	77.5°C [4]
LogP (Octanol/Water)	-0.31 [4]
Water Solubility	Miscible [2]
Solubility in Organic Solvents	Soluble in acetone and methanol [1]

Synthesis and Reactivity

The primary synthesis route for **1,2-Propanediol, 1-acetate** is the esterification of propylene glycol with acetic acid, often catalyzed by an acid.[\[1\]](#) The compound's structure, featuring both

an ester and a hydroxyl group, allows it to undergo a variety of chemical reactions. The hydroxyl group can participate in further esterification, while the ester group is susceptible to hydrolysis, breaking down into 1,2-propanediol and acetic acid, a reaction that is accelerated in the presence of an acid or base.[2]

[Click to download full resolution via product page](#)

Synthesis and Reactivity of **1,2-Propanediol, 1-acetate**.

Experimental Protocols

Accurate determination of physicochemical properties relies on standardized experimental methodologies. Below are detailed protocols for key properties.

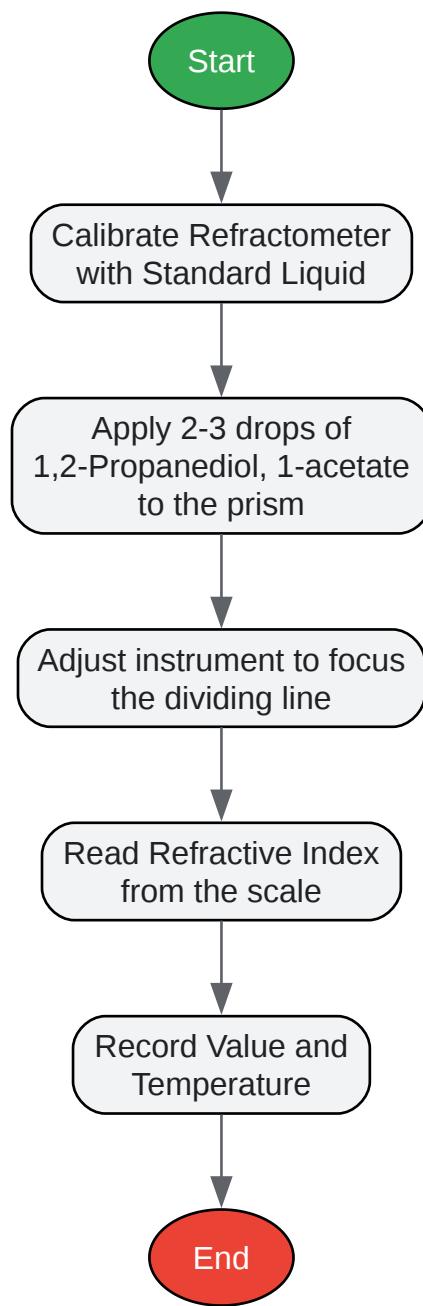
Determination of Boiling Point

The boiling point is determined using the distillation method (ASTM D1078).

- Apparatus Setup: A standard distillation apparatus is assembled, consisting of a distillation flask, a condenser, a temperature sensor (thermometer or thermocouple), and a receiving flask.
- Sample Preparation: A measured volume of **1,2-Propanediol, 1-acetate** is placed into the distillation flask along with boiling chips to ensure smooth boiling.
- Heating: The flask is heated gently. The temperature is monitored continuously.

- Data Collection: The boiling point is recorded as the temperature at which the vapor and liquid phases are in equilibrium, observed as a stable temperature reading during distillation. The atmospheric pressure is also recorded and the boiling point is corrected to standard pressure (760 mmHg) if necessary.

Measurement of Density


Density is typically measured using a pycnometer or a digital density meter.

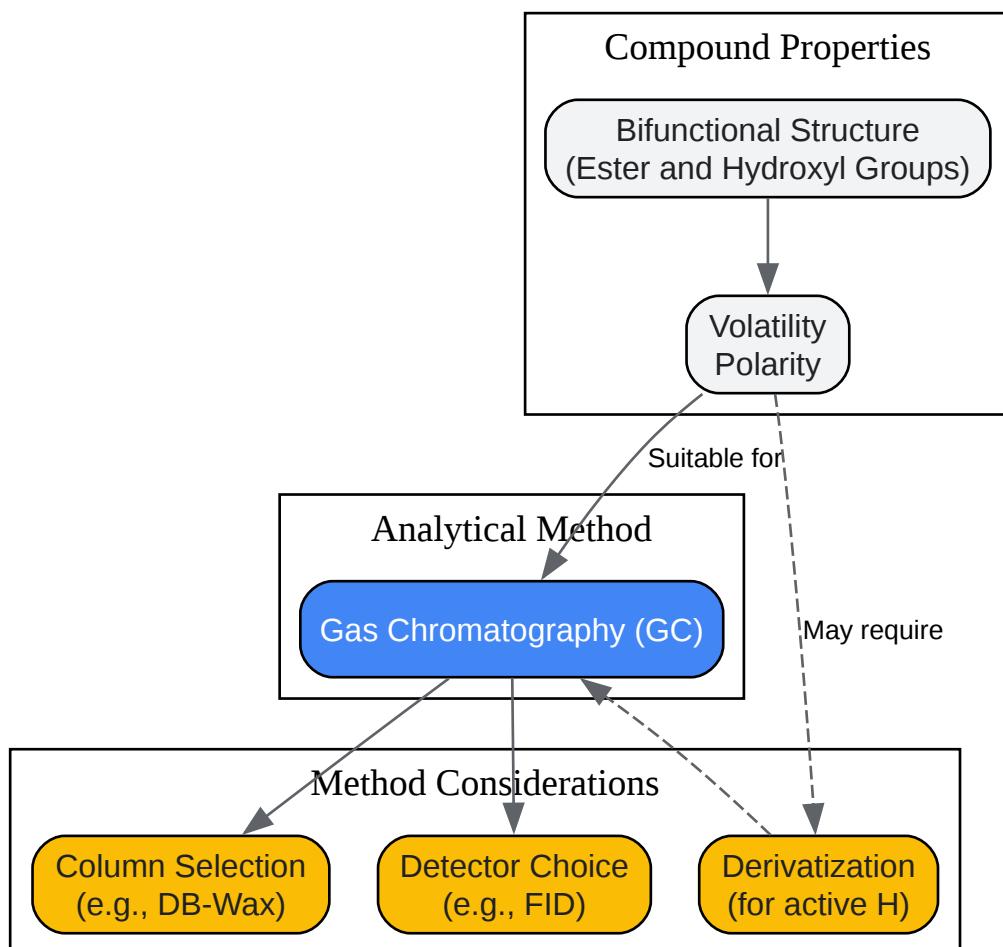
- Calibration: The pycnometer is cleaned, dried, and its empty weight is recorded. It is then filled with deionized water of a known temperature, and the weight is recorded to determine its exact volume.
- Sample Measurement: The pycnometer is emptied, dried, and filled with **1,2-Propanediol, 1-acetate** at a controlled temperature (e.g., 20°C).
- Calculation: The weight of the sample is determined by subtracting the empty weight of the pycnometer. The density is then calculated by dividing the mass of the sample by the volume of the pycnometer.

Measurement of Refractive Index

The refractive index is measured using a refractometer, such as an Abbe refractometer.[\[5\]](#)

- Calibration: The refractometer is calibrated using a standard liquid with a known refractive index (e.g., distilled water).
- Sample Application: A few drops of **1,2-Propanediol, 1-acetate** are placed on the prism of the refractometer.
- Measurement: The instrument is adjusted until the dividing line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece.
- Reading: The refractive index is read directly from the instrument's scale. The temperature is controlled and recorded as the refractive index is temperature-dependent.

[Click to download full resolution via product page](#)


Workflow for Measuring Refractive Index.

Analytical Characterization

Gas chromatography (GC) is a primary analytical technique for the characterization and purity assessment of **1,2-Propanediol, 1-acetate**.^[1]

- Principle: GC separates compounds in a mixture based on their volatility and interaction with a stationary phase in a capillary column.
- Typical Conditions: For analysis, a capillary column is often used with an oven temperature around 220°C. A Flame Ionization Detector (FID) is commonly employed for detection, with a detector temperature of approximately 250°C.[1]
- Derivatization: To analyze compounds with active hydrogens, derivatization techniques such as silylation or esterification can be used to increase volatility for GC analysis.[2]

The relationship between the compound's structure and its suitability for GC analysis is a key logical consideration for analytical method development.

[Click to download full resolution via product page](#)

Logical Flow for Analytical Method Selection.

Safety and Handling

According to available safety data, **1,2-Propanediol, 1-acetate** is classified with a "Warning" GHS hazard classification.^[1] It is recommended to handle this chemical with appropriate personal protective equipment, including gloves and safety glasses, in a well-ventilated area.^[6] For storage, it should be kept in a cool, dry place, with a recommended storage temperature of 2-7°C.^[1]

Conclusion

1,2-Propanediol, 1-acetate is a versatile organic compound with a well-characterized set of physicochemical properties. Its unique bifunctional structure makes it a useful solvent and synthetic intermediate. A thorough understanding of its properties, supported by standardized experimental protocols and analytical methods, is essential for its effective and safe use in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1,2-Propanediol, 1-acetate (627-69-0) for sale [vulcanchem.com]
- 2. 1,2-Propanediol, 1-Acetate|627-69-0|C5H10O3 [benchchem.com]
- 3. 1,2-propanediol, 1-acetate (CAS 627-69-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. guidechem.com [guidechem.com]
- 5. Using a Refractometer for Propylene Glycol: A Guide For Beginners [rennysdraftsolutions.com]
- 6. synerzine.com [synerzine.com]
- To cite this document: BenchChem. [physicochemical properties of 1,2-Propanediol, 1-acetate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1347051#physicochemical-properties-of-1-2-propanediol-1-acetate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com